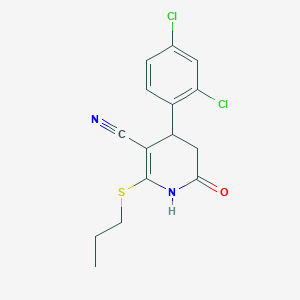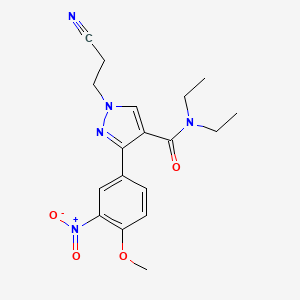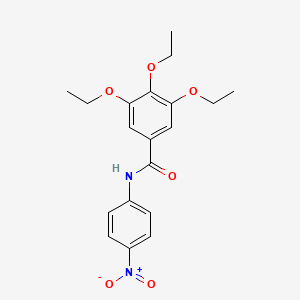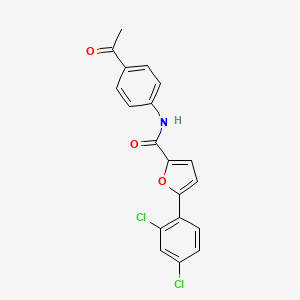![molecular formula C14H18N2O4 B5203161 2,6-dimethyl-4-[(2-nitrophenyl)acetyl]morpholine](/img/structure/B5203161.png)
2,6-dimethyl-4-[(2-nitrophenyl)acetyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dimethyl-4-[(2-nitrophenyl)acetyl]morpholine, also known as DMNPE-caged compound, is a commonly used photoactivatable molecule in scientific research. This compound is a derivative of morpholine and is widely used for studying biological processes, including neurotransmitter release, protein-protein interactions, and ion channel function.
Mecanismo De Acción
2,6-dimethyl-4-[(2-nitrophenyl)acetyl]morpholine compound works by releasing the caged molecule upon exposure to light. The nitrophenyl group on the morpholine ring absorbs light at a specific wavelength, causing it to break apart and release the caged molecule. This mechanism allows researchers to control the timing and location of the release, making it a powerful tool for studying biological processes.
Biochemical and Physiological Effects
2,6-dimethyl-4-[(2-nitrophenyl)acetyl]morpholine compound has been shown to have minimal biochemical and physiological effects on cells and tissues. This compound is considered to be biologically inert and does not interfere with normal cellular processes. However, it is important to note that the caged molecule released by 2,6-dimethyl-4-[(2-nitrophenyl)acetyl]morpholine compound may have biological effects, depending on the specific molecule being released.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,6-dimethyl-4-[(2-nitrophenyl)acetyl]morpholine compound in lab experiments include its high specificity, low toxicity, and ability to control the timing and location of release. This compound is also relatively easy to use and can be incorporated into a variety of experimental setups. The limitations of 2,6-dimethyl-4-[(2-nitrophenyl)acetyl]morpholine compound include its cost, the need for specialized equipment to activate the compound, and the potential for the released molecule to have biological effects.
Direcciones Futuras
There are many future directions for the use of 2,6-dimethyl-4-[(2-nitrophenyl)acetyl]morpholine compound in scientific research. One direction is the development of new caged molecules that can be released by 2,6-dimethyl-4-[(2-nitrophenyl)acetyl]morpholine compound, allowing for the study of a wider range of biological processes. Another direction is the optimization of the activation wavelength for 2,6-dimethyl-4-[(2-nitrophenyl)acetyl]morpholine compound, which could improve its specificity and reduce potential side effects. Additionally, the use of 2,6-dimethyl-4-[(2-nitrophenyl)acetyl]morpholine compound in optogenetics is an area of active research, with potential applications in the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of 2,6-dimethyl-4-[(2-nitrophenyl)acetyl]morpholine compound involves the reaction of 2-nitrobenzaldehyde with morpholine in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with 2,6-dimethylphenylacetyl chloride to obtain 2,6-dimethyl-4-[(2-nitrophenyl)acetyl]morpholine compound. This synthesis method has been optimized for high yield and purity, making it a reliable and efficient way to produce 2,6-dimethyl-4-[(2-nitrophenyl)acetyl]morpholine compound.
Aplicaciones Científicas De Investigación
2,6-dimethyl-4-[(2-nitrophenyl)acetyl]morpholine compound is widely used in scientific research as a photoactivatable molecule. This compound can be activated by light, which allows researchers to control the timing and location of its release. 2,6-dimethyl-4-[(2-nitrophenyl)acetyl]morpholine compound has been used to study a variety of biological processes, including neurotransmitter release, protein-protein interactions, and ion channel function. It has also been used in optogenetics, a technique that uses light to control the activity of specific cells in living organisms.
Propiedades
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-(2-nitrophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-10-8-15(9-11(2)20-10)14(17)7-12-5-3-4-6-13(12)16(18)19/h3-6,10-11H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSKBCPNYHYFTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylmorpholin-4-yl)-2-(2-nitrophenyl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[2-(4-fluorophenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5203078.png)
![allyl 3-(1,3-benzodioxol-5-yl)-2-[(4-butoxybenzoyl)amino]acrylate](/img/structure/B5203081.png)

![2-amino-7-methyl-4-(2-methylphenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5203091.png)
![4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5203094.png)
![2-isopropoxyethyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5203099.png)




![5-[5-(ethoxymethyl)-1,2,4-oxadiazol-3-yl]-6-methyl-2-(3-thienylcarbonyl)-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5203151.png)
![N-(3-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5203157.png)

